S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
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Overview
Description
S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiosulfate group, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of 5-chloro-2-pyridyl ether with a hexylamine derivative, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiosulfate group in S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo oxidation reactions, leading to the formation of sulfonate derivatives.
Reduction: The compound can also participate in reduction reactions, particularly involving the pyridyl ring.
Substitution: The chloro group in the pyridyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfonate derivatives, reduced pyridyl compounds, and various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiosulfate group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Properties
CAS No. |
41287-14-3 |
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Molecular Formula |
C13H21ClN2O4S2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
5-chloro-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine |
InChI |
InChI=1S/C13H21ClN2O4S2/c14-12-5-6-13(16-11-12)20-9-4-2-1-3-7-15-8-10-21-22(17,18)19/h5-6,11,15H,1-4,7-10H2,(H,17,18,19) |
InChI Key |
GZMFYOQJALCSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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